Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate is a complex organic compound notable for its unique structural features, which include a piperazine ring and a phthalazinone moiety. This compound falls under the classification of phthalazinone derivatives and is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structural formula is represented as C21H28N4O4, with a molecular weight of approximately 400.5 g/mol.
The synthesis of Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate typically involves several steps:
The reaction conditions generally require the use of organic solvents, catalysts, and controlled temperatures to optimize yield and purity. In industrial settings, large-scale batch reactions or continuous flow processes may be employed, with careful optimization of parameters to minimize by-products and maximize efficiency.
The molecular structure of Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate can be described using various chemical notation systems:
These structural details illustrate the compound's complexity and potential for interaction with biological systems.
Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate can participate in various chemical reactions typical of compounds containing both ester and amine functionalities:
These reactions highlight the versatility of Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate in organic synthesis .
| Property | Data |
|---|---|
| Molecular Formula | C21H28N4O4 |
| Molecular Weight | 400.5 g/mol |
| Melting Point | Not specified |
| Solubility | Typically soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate has several important scientific applications:
Ethyl piperazine-1-carboxylate (CAS 120-43-4) is a commercially available, stable liquid (density 1.08 g/mL at 25°C; boiling point 273°C; refractive index n²⁰/D 1.477) that functions as a versatile synthon in drug discovery [9]. Its molecular structure features two distinct nitrogen atoms: the aliphatic N⁴ position exhibits nucleophilic character suitable for alkylation or acylation, while the N¹ carbonyl bears an electron-withdrawing carbamate group that modulates the basicity of the adjacent nitrogens. This differential reactivity enables selective functionalization, making it invaluable for constructing complex molecular architectures.
The carbamate group significantly influences the scaffold’s electronic profile, as evidenced by infrared spectroscopy where the carbonyl stretch appears near 1700 cm⁻¹, indicating partial double-bond character. This electronic delocalization reduces the piperazine ring’s basicity compared to unsubstituted analogs, enhancing metabolic stability while retaining water solubility—a critical balance for drug-like properties. Chemically, the carbamate serves as a protective group that can be hydrolyzed under acidic or basic conditions to regenerate the parent piperazine, though it is frequently retained in final bioactive compounds due to favorable interactions with biological targets [9].
Table 1: Characteristic Properties of Ethyl Piperazine-1-carboxylate Derivatives
| Compound | Molecular Formula | Carbonyl Stretch (cm⁻¹) | Key Applications |
|---|---|---|---|
| Ethyl piperazine-1-carboxylate | C₇H₁₄N₂O₂ | ~1700 | Synthetic intermediate |
| Ethyl 4-(2-oxoethyl)piperazine-1-carboxylate | C₉H₁₆N₂O₃ | 1720 (ester), 1710 (aldehyde) | Aldehyde-bearing building block |
| Ethyl 4-(oxan-4-yl)piperazine-1-carboxylate | C₁₂H₂₂N₂O₃ | 1695 | Spacer for hydrophobic pharmacophores |
Structurally modified variants demonstrate expanded utility. For instance, ethyl 4-(2-oxoethyl)piperazine-1-carboxylate (CID 107877268) introduces an aldehyde functional group at the N⁴ position, enabling subsequent reductive amination or Wittig reactions [3]. Similarly, ethyl 4-(oxan-4-yl)piperazine-1-carboxylate (CID 28697984) incorporates a tetrahydropyranyl group, adding both steric bulk and lipophilicity to the scaffold [4]. These derivatives exemplify how strategic modifications transform the core building block into tailored intermediates for fragment-based drug design.
N-Acylation of the piperazine nitrogen represents a critical structure-activity relationship (SAR) determinant, converting an inherently basic amine into an amide or carboxamide with altered hydrogen-bonding capacity, lipophilicity, and conformational preferences. This modification is biologically consequential: acyl groups serve as bioisosteres of endogenous substrates, enabling precise mimicry of acetylated lysine residues in epigenetic regulation. As highlighted in studies on bioorthogonal reporters, acylated piperazines function as acetyl-CoA surrogates that engage lysine acetyltransferases (KATs), facilitating enzymatic transfer of acyl groups onto protein substrates [2].
The chemoproteomic profiling of protein acetylation and acylation reveals that N-acylpiperazines exhibit three key bioactivity-enhancing properties:
Table 2: Bioactive N-Acyl Modifications on Piperazine Scaffolds
| Acyl Group | Target Class | Biological Consequence |
|---|---|---|
| Benzo[cd]indol-2-one acetyl | Epigenetic regulators | KAT substrate profiling |
| 1,2,4-Oxadiazole-5-yl ethyl | Autotaxin inhibitors | Modulation of lysophosphatidic acid signaling |
| 3-(p-Tolyl)-1,2,4-oxadiazol-5-yl | Kinase modulators | Enhanced cellular penetration and target residence time |
Notably, the benzo[cd]indol-2-one acetyl derivative (CID 1085702) exemplifies how N-acylation combines aromatic stacking capability with hydrogen-bond acceptance, properties essential for intercalation into chromatin-modifying enzymes [1]. Similarly, pharmaceutical patents disclose 1,2,4-oxadiazole-bearing acyl groups linked through ethyl spacers to the piperazine nitrogen, which enhance potency against autotaxin—an enzyme implicated in fibrosis and oncology [8]. The oxadiazole ring acts as a hydrolytically stable amide bioisostere, reinforcing the pharmacophore’s resilience in biological milieus while maintaining key ligand-target interactions [7].
The strategic fusion of phthalazinone and ethyl piperazine-1-carboxylate via an acetyl linker creates a hybrid pharmacophore designed for synergistic target engagement. Phthalazin-1(2H)-one contributes a planar, electron-deficient heteroaromatic system capable of π-π stacking interactions with tyrosine or phenylalanine residues in enzyme binding pockets. Its intrinsic hydrogen-bonding motifs—particularly the lactam carbonyl—complement the piperazine carbamate’s polarity, while the acetyl spacer provides conformational flexibility enabling optimal spatial orientation of both pharmacophores.
This hybridization approach addresses three specific design challenges:
The ethyl carboxylate terminus remains deliberately unhydrolyzed in the prototype compound ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate, serving as a prodrug enabler—esterases can potentially liberate the carboxylic acid in vivo to modulate solubility or target affinity. This design mirrors successful prodrug strategies observed in angiotensin II receptor blockers (e.g., azilsartan medoxomil) where ester hydrolysis activates the drug [7]. Hybridization thus transforms individual pharmacophores into integrated functional systems with emergent biological properties distinct from either component alone.
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: